3-Ethoxythiophene 3-Ethoxythiophene
Brand Name: Vulcanchem
CAS No.: 114292-37-4
VCID: VC7937563
InChI: InChI=1S/C6H8OS/c1-2-7-6-3-4-8-5-6/h3-5H,2H2,1H3
SMILES: CCOC1=CSC=C1
Molecular Formula: C6H8OS
Molecular Weight: 128.19 g/mol

3-Ethoxythiophene

CAS No.: 114292-37-4

Cat. No.: VC7937563

Molecular Formula: C6H8OS

Molecular Weight: 128.19 g/mol

* For research use only. Not for human or veterinary use.

3-Ethoxythiophene - 114292-37-4

Specification

CAS No. 114292-37-4
Molecular Formula C6H8OS
Molecular Weight 128.19 g/mol
IUPAC Name 3-ethoxythiophene
Standard InChI InChI=1S/C6H8OS/c1-2-7-6-3-4-8-5-6/h3-5H,2H2,1H3
Standard InChI Key RDEGOEYUQCUBPE-UHFFFAOYSA-N
SMILES CCOC1=CSC=C1
Canonical SMILES CCOC1=CSC=C1

Introduction

Structural and Chemical Properties of Thiophene Derivatives

Core Thiophene Framework

Thiophene, a sulfur-containing heterocycle, serves as the foundational structure for derivatives like 3-ethoxythiophene. Its aromaticity and electron-rich nature make it amenable to electrophilic substitution, enabling functionalization at specific positions . Substitutions at the 3-position, as in 3-methylthiophene or 3-ethylthiophene, influence electronic distribution and reactivity, which are critical for applications in pharmaceuticals and materials science .

Ethoxy Substitution Effects

CompoundMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
3-EthylthiopheneC₆H₈S112.19Ethyl
Ethyl thiophene-3-acetateC₈H₁₀O₂S170.23Ethyl ester
3-Ethylthiophene-2-carbaldehydeC₇H₈OS140.20Ethyl, aldehyde

Synthesis Methodologies

Wolff-Kishner Reduction for Alkylthiophenes

The synthesis of 3-ethylthiophene via Wolff-Kishner reduction offers a template for ethoxy analogs. In one protocol, reaction of 3-acetylthiophene with hydrazine hydrate and potassium hydroxide in ethylene glycol at 160–180°C yields 3-ethylthiophene with 86% efficiency . Adapting this method to 3-ethoxythiophene would require substituting acetyl with ethoxy precursors, though challenges in maintaining regioselectivity may arise.

Esterification and Carboxylation Pathways

Ethyl thiophene-3-carboxylate is synthesized through esterification of thiophene-3-carboxylic acid, leveraging acid-catalyzed reactions with ethanol . Similarly, introducing an ethoxy group might involve nucleophilic aromatic substitution using ethoxide ions, though thiophene’s inherent stability complicates direct substitution. Alternative routes, such as Ullmann coupling or transition-metal catalysis, could be explored .

Biomedical Applications of Thiophene Derivatives

Antiproliferative Activity

Thiophene derivatives exhibit notable bioactivity. For instance, ethyl-4,5-dimethyl-2-(3-(3,4,5-trimethoxyphenyl)thioureido)thiophene-3-carboxylate (Compound 3) demonstrates IC₅₀ values of 40.68 μM against MDA-MB-231 breast cancer cells, surpassing conventional chemotherapeutics in specificity . The ethoxy group’s electron-donating effects could enhance such activity by improving membrane permeability or target binding.

Industrial and Material Science Applications

Pesticide Development

Morantel, a pesticide derived from 3-methylthiophene, highlights the role of thiophenes in agrochemistry . Ethoxy substitutions could modulate toxicity profiles or environmental persistence, making 3-ethoxythiophene a candidate for next-generation pesticides.

Conductive Polymers

Thiophene polymers, such as poly(3-hexylthiophene), are pivotal in organic electronics. The ethoxy group’s polarity might enhance solubility in processing solvents, facilitating thin-film fabrication for photovoltaic devices .

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